molecular formula C20H23FN2O4S B2384322 3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005300-97-9

3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2384322
CAS No.: 1005300-97-9
M. Wt: 406.47
InChI Key: FGWXZGKKLAMCRH-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl (isobutyryl) group at the 1-position and a benzene sulfonamide moiety at the 7-position. The benzene ring is further modified with a fluorine atom at the 3-position and a methoxy group at the 4-position.

The compound’s design combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which may modulate solubility, binding affinity, and metabolic stability. The isobutyryl group on the tetrahydroquinoline ring could influence steric interactions in target binding pockets, while the sulfonamide linker provides hydrogen-bonding capabilities critical for molecular recognition .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-13(2)20(24)23-10-4-5-14-6-7-15(11-18(14)23)22-28(25,26)16-8-9-19(27-3)17(21)12-16/h6-9,11-13,22H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWXZGKKLAMCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in catalysis studies and other industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Benzene Ring Tetrahydroquinoline Substituent Molecular Weight (g/mol) Notable Features
Target Compound 3-Fluoro, 4-methoxy 1-(2-methylpropanoyl) ~462.5* Balanced lipophilicity; potential for dual electronic effects (fluoro/methoxy).
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide 2-Fluoro, 4-cyclopropylethyl 2-(trifluoroacetyl) ~539.5 Higher lipophilicity due to trifluoroacetyl and cyclopropylethyl groups.
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide 3-Fluoro, 4-ethoxy 1-(propylsulfonyl) ~498.6 Ethoxy group increases metabolic stability; sulfonyl group enhances polarity.
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative N/A 1-Cyclopropyl, 4-oxo ~482.4 Carboxylate ester moiety; distinct scaffold with antimicrobial implications.

*Calculated based on standard atomic weights.

Key Observations:

However, this may reduce metabolic stability compared to the target compound’s isobutyryl group. The ethoxy group in offers greater resistance to oxidative metabolism than the methoxy group in the target compound, which could translate to longer half-lives in vivo.

In contrast, the isobutyryl group in the target compound balances lipophilicity and steric bulk.

Scaffold Variations: The dihydroquinoline carboxylate in represents a divergent scaffold with a fused oxo group, highlighting the structural diversity achievable within sulfonamide-based drug candidates.

Physicochemical Properties

  • Lipophilicity (LogP) : Estimated LogP for the target compound is ~3.2 (moderate), compared to ~4.1 for the trifluoroacetyl analog and ~2.8 for the ethoxy derivative .
  • Solubility : The methoxy group enhances water solubility relative to purely hydrocarbon substituents, though the isobutyryl group may offset this slightly.

Biological Activity

3-Fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in drug discovery and development.

Chemical Structure

The compound's IUPAC name is 3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide. Its molecular formula is C20H23FN2O4SC_{20}H_{23}FN_2O_4S, and it possesses several functional groups that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzymatic activity and receptor binding, leading to various therapeutic effects. The sulfonamide group may enhance the compound's solubility and bioavailability, while the fluorine and methoxy groups can influence its pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

Antiviral Activity : Preliminary studies suggest that derivatives of similar compounds have shown antiviral effects against various viruses by increasing intracellular levels of antiviral proteins like APOBEC3G. This protein is known to inhibit viral replication, indicating potential for this compound in treating viral infections .

Anticancer Properties : Compounds with similar structural motifs have been investigated for their ability to modulate protein kinase activities, which are crucial in cancer cell proliferation. The potential for this compound to act as an anticancer agent stems from its ability to interfere with cellular signaling pathways involved in tumor growth .

Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some proteases. This inhibition can lead to therapeutic effects in conditions such as glaucoma and hypertension.

Case Studies

Several studies have explored the biological implications of compounds closely related to this compound:

  • Antiviral Screening : A study evaluated the antiviral efficacy of N-phenylbenzamide derivatives against Hepatitis B Virus (HBV). Results indicated that these compounds increased intracellular levels of APOBEC3G, suggesting a mechanism through which they inhibit viral replication .
  • Anticancer Activity : Research on quinoline derivatives has shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The structural features of this compound may enhance its effectiveness as a therapeutic agent in oncology .

Comparative Analysis

To better understand the potential of this compound in comparison to similar compounds, a summary table is provided below:

Compound NameAntiviral ActivityAnticancer ActivityEnzyme Inhibition
Compound AModerateHighYes
Compound BHighModerateNo
3-Fluoro-4-methoxy-N-... Potential Promising Yes

Q & A

What are the optimal synthetic routes for this compound, considering regioselectivity and yield?

Advanced Synthesis Strategies:
The synthesis involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include:

  • Sulfonylation : Introduce the sulfonamide group via reaction of the tetrahydroquinoline amine with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to ensure regioselective N-sulfonylation .
  • Acylation : The 2-methylpropanoyl (pivaloyl) group is introduced using pivaloyl chloride in dichloromethane with catalytic DMAP to enhance acylation efficiency at the 1-position of the tetrahydroquinoline .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) yields >90% purity. Yield optimization (60–75%) requires strict anhydrous conditions and inert gas protection to prevent hydrolysis of the sulfonamide .

How can spectroscopic techniques confirm structural integrity?

Methodological Validation:

  • NMR :
    • ¹H NMR : Expect a singlet at δ 1.2–1.4 ppm for the pivaloyl methyl groups, a doublet (J = 8.5 Hz) for the tetrahydroquinoline aromatic protons, and a methoxy singlet at δ 3.8–4.0 ppm .
    • ¹³C NMR : The sulfonamide sulfur atom deshields adjacent carbons, producing distinct signals at δ 120–130 ppm for the sulfonamide-attached aromatic carbons .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 475.1422 (calculated for C₂₂H₂₄FN₂O₄S) with <2 ppm error .

What strategies mitigate side reactions during sulfonylation?

Advanced Reaction Design:

  • Competing Reactions : Avoid O-sulfonylation by using sterically hindered bases (e.g., 2,6-lutidine) to favor N-sulfonylation .
  • Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride intermediate .
  • Protecting Groups : Temporarily protect the tetrahydroquinoline’s secondary amine with Boc groups before sulfonylation, followed by deprotection with TFA .

How does the 4-methoxy group influence reactivity?

Electronic Effects Analysis:
The electron-donating methoxy group increases electron density on the benzene ring, directing electrophilic substitutions to the ortho/para positions. In nucleophilic aromatic substitution (e.g., with amines), the fluorine at the 3-position becomes more reactive due to the methoxy group’s activating effect, enabling selective displacement under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .

What in vitro assays evaluate bioactivity?

Biological Screening Protocols:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC). IC₅₀ values <10 µM suggest potent inhibition .
  • Binding Studies : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., carbonic anhydrase IX) quantifies binding affinity (KD) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) assess selective toxicity at 24–72 hours .

How do molecular docking studies predict binding affinity?

Computational Workflow:

  • Protein Preparation : Retrieve target structures from PDB (e.g., 4Y0X for sulfonamide-binding enzymes). Remove water molecules and add hydrogens using Schrödinger Suite .
  • Docking Parameters : Glide XP mode with OPLS4 force field. Key interactions include hydrogen bonding between the sulfonamide and Arg/His residues and hydrophobic contacts with the pivaloyl group .
  • Validation : Compare docking scores (e.g., GlideScore < -8 kcal/mol) with experimental IC₅₀ data to refine models .

How to achieve >95% purity via chromatography?

HPLC Optimization:

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 3.5 µm).
  • Mobile Phase : Gradient from 30% to 70% acetonitrile in 0.1% formic acid over 20 minutes.
  • Detection : UV at 254 nm. Retention time ~12.5 minutes with baseline separation of impurities (e.g., unreacted sulfonyl chloride at 8.2 minutes) .

Resolving contradictions in metabolic stability data

Advanced Mechanistic Studies:

  • Contradictory Findings : Some studies report rapid hepatic clearance due to glucuronidation (t₁/₂ <1 hour), while others note stability in microsomal assays .
  • Resolution Strategies :
    • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolite formation in hepatocytes .
    • Species-Specific Metabolism : Compare human vs. rodent CYP450 isoforms using recombinant enzymes .

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